2-Bromobenzo[b]thiophene-3-carboxylic acid
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Overview
Description
2-Bromobenzo[b]thiophene-3-carboxylic acid is an organic compound with the molecular formula C9H5BrO2S. It is a brominated derivative of benzo[b]thiophene-3-carboxylic acid, featuring a bromine atom at the 2-position of the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Bromination: The compound can be synthesized by the direct bromination of benzo[b]thiophene-3-carboxylic acid using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where benzo[b]thiophene-3-carboxylic acid is first converted to its diazonium salt, followed by reaction with bromine to introduce the bromine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), to form various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, heat
Reduction: LiAlH4, H2, catalyst (e.g., palladium on carbon)
Substitution: Nucleophiles (e.g., sodium iodide, sodium azide), polar aprotic solvents (e.g., DMF, DMSO)
Major Products Formed:
Oxidation: Benzo[b]thiophene-3-carboxylic acid derivatives (e.g., benzo[b]thiophene-3-carboxylic acid, 2-bromo-3-carboxylic acid)
Reduction: this compound derivatives (e.g., 2-bromo-3-hydroxybenzo[b]thiophene)
Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used
Scientific Research Applications
2-Bromobenzo[b]thiophene-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of brominated compounds on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromobenzo[b]thiophene-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
7-Bromobenzo[b]thiophene-2-carboxylic acid
2-Bromothiophene-3-carboxylic acid
2-Bromo-3-methylbenzo[b]thiophene-3-carboxylic acid
Uniqueness: 2-Bromobenzo[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the bromine atom at the 2-position provides distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNSSFGSAJGIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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